molecular formula C18H15N3Na2O9S3 B12708223 7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt CAS No. 94158-90-4

7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt

Cat. No.: B12708223
CAS No.: 94158-90-4
M. Wt: 559.5 g/mol
InChI Key: XTFLBKFLGRTWSC-UHFFFAOYSA-L
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Description

7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is an organic compound known for its vibrant color and extensive use in the dye industry. This compound is a type of azo dye, characterized by the presence of an azo group (-N=N-) which links two aromatic rings. It is commonly used in textile dyeing and printing due to its excellent water solubility and strong binding affinity to fabrics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative. The process begins with the diazotization of 4-((2-(sulphooxy)ethyl)sulphonyl)aniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 7-amino-8-hydroxy-naphthalene-2-sulphonic acid under alkaline conditions to form the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and pH levels, which are crucial for the stability of the diazonium intermediate and the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong ionic and hydrogen bonds with various substrates. The azo group (-N=N-) plays a crucial role in the binding process, allowing the compound to attach firmly to fabrics and other materials. In biological systems, the sulphooxy and sulphonyl groups enhance the compound’s solubility and facilitate its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
  • Disodium 4-amino-5-hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate

Uniqueness

Compared to similar compounds, 7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt stands out due to its superior water solubility and strong binding affinity to a wide range of substrates. These properties make it particularly valuable in applications where consistent and vibrant coloration is required .

Properties

CAS No.

94158-90-4

Molecular Formula

C18H15N3Na2O9S3

Molecular Weight

559.5 g/mol

IUPAC Name

disodium;7-amino-8-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H17N3O9S3.2Na/c19-17-8-2-12-1-5-15(32(24,25)26)11-16(12)18(17)21-20-13-3-6-14(7-4-13)31(22,23)10-9-30-33(27,28)29;;/h1-8,11H,9-10,19H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

XTFLBKFLGRTWSC-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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